N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-8-13(9(2)21)23-14(19-8)20(10(3)22)12-6-4-5-11(7-12)15(16,17)18/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCFAPFLXPJZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H15F3N2O2S, with a molecular weight of 404.41 g/mol. Its structure includes a thiazole ring which is known for contributing to various biological activities.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3c | Escherichia coli | 0.25 |
| 3f | Staphylococcus aureus | 0.30 |
Cytotoxicity Studies
Cytotoxicity assays using MTT showed that thiazole derivatives, including the compound , had promising results against various cancer cell lines. The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Selected Thiazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A431 | 1.61 |
| 10 | Jurkat | 1.98 |
| 13 | U251 (glioblastoma) | <10 |
The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and cellular targets. Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in DNA gyrase and MurD enzyme active sites . These interactions are essential for its antibacterial activity.
Binding Interactions
The binding energies calculated during molecular docking simulations suggest that this compound has a strong affinity for its targets, comparable to established antibiotics such as ciprofloxacin. The presence of trifluoromethyl groups enhances the lipophilicity and binding efficacy of the compound .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Antimicrobial Efficacy : A study published in MDPI evaluated various thiazole derivatives against multiple bacterial strains and found that modifications in the thiazole ring significantly influenced antimicrobial potency .
- Antitumor Potential : Another study focused on the anticancer properties of thiazole compounds, demonstrating that specific substitutions on the phenyl ring could enhance cytotoxic effects against cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, exhibit significant antimicrobial properties. Studies have shown that compounds with thiazole rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases such as arthritis or asthma .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This is particularly relevant in the context of developing targeted cancer therapies .
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with similar thiazole structures have shown efficacy against various agricultural pests and pathogens, indicating that this compound could be developed into a novel agrochemical .
Plant Growth Regulation
There is potential for this compound to act as a plant growth regulator. Research into thiazole derivatives has revealed their ability to influence plant hormone activity, which can enhance growth and yield in crops .
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for synthesizing advanced materials. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties .
Development of Sensors
Due to its electronic properties, this compound may be utilized in the development of chemical sensors. Thiazole derivatives have been explored for their ability to detect various analytes, which can be applied in environmental monitoring and safety applications .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The acetamide group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties.
Key Findings:
-
Acidic Hydrolysis :
Treatment with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, producing 3-(trifluoromethyl)aniline and 5-acetyl-4-methyl-1,3-thiazol-2-yl acetic acid .-
Yield : 78–85% (depending on reaction time).
-
-
Basic Hydrolysis :
Reaction with NaOH (2M) in ethanol under reflux generates the corresponding sodium carboxylate intermediate, which is acidified to isolate the free carboxylic acid .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s sulfur atom and electron-deficient positions (C-2 and C-4) are susceptible to nucleophilic attack, enabling functionalization.
Reaction Pathways:
-
Sulfur Oxidation :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazole sulfur to a sulfoxide or sulfone group . -
Electrophilic Aromatic Substitution :
The methyl group at C-4 undergoes halogenation (e.g., bromination using NBS) to introduce halogens for cross-coupling reactions .
Functionalization of the Acetyl Group
The acetyl moiety at the thiazole’s C-5 position participates in condensation and reduction reactions.
Key Reactions:
-
Condensation with Hydrazines :
Reacting with hydrazine hydrate forms a hydrazone derivative, which can cyclize to yield pyrazole or triazole hybrids under acidic conditions . -
Reduction to Alcohol :
Sodium borohydride (NaBH₄) reduces the acetyl group to a secondary alcohol, enhancing solubility for biological testing .
Trifluoromethyl Group Reactivity
The -CF₃ group on the phenyl ring is generally inert but can participate in radical reactions under specific conditions.
Notable Transformations:
-
Radical Fluorination :
UV irradiation in the presence of Selectfluor® introduces additional fluorine atoms at the phenyl ring’s ortho positions .
Cross-Coupling Reactions
The compound’s aryl and heteroaryl components enable participation in palladium-catalyzed couplings.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 55–65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | Aminated analogs | 50–60% |
Degradation Pathways
Stability studies reveal degradation under UV light and oxidative stress:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound belongs to a broader class of N-(1,3-thiazol-2-yl)acetamides , where variations in substituents on the thiazole ring or aryl group modulate physicochemical and biological properties. Below is a comparative analysis with closely related analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound and its analogs (e.g., ) significantly increases logP compared to non-fluorinated derivatives like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (logP ~2.5) .
- Solubility : The acetyl and methyl groups in the target compound may reduce aqueous solubility compared to the formyl-substituted analog (314.28 g/mol), which has a polar aldehyde group .
Preparation Methods
Hantzsch Thiazole Synthesis
The widely employed method for preparing 5-acetyl-4-methylthiazoles is the Hantzsch condensation involving α-halocarbonyl compounds (such as chloroacetone) and thioamide derivatives. This approach enables the formation of the thiazole ring with the acetyl group at the 5-position and a methyl group at the 4-position.
Alternative Routes via Nitriles
Another approach involves the nucleophilic addition of 2-substituted thiazole anions to benzonitriles, followed by hydrolysis to yield 5-(ketoaryl)thiazoles. This method is useful when the 2-position is substituted and the 5-position ketone functionality is required.
- Deprotonation of 2-substituted thiazoles generates the anion.
- Reaction with substituted benzonitriles in the presence of n-butyl lithium at low temperature (-55 °C) forms metallo-imine intermediates.
- Hydrolysis yields the 5-acetyl or 5-ketoaryl thiazole derivatives.
Functionalization of the Thiazole Nitrogen and Introduction of the Trifluoromethylphenyl Group
The key intermediate, 4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-acetyl-4-methylthiazol-2-amine , is prepared by:
- Bromination of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with phenyltrimethylammonium tribromide.
- Reaction with thiourea to form the 2-aminothiazole derivative.
- Acetylation of the amine with acetic anhydride to yield the acetylated intermediate.
This intermediate is then subjected to further functionalization:
- Introduction of (2R)-2-methylpyrrolidine at the 5-position through a Mannich-type reaction involving acetic acid, formaldehyde, and acetic anhydride under microwave irradiation.
- Hydrolysis of the acetyl group to yield the free amine intermediate ready for coupling reactions.
Coupling to Form the Final Acetamide
The final step involves coupling the thiazole intermediate with the 3-(trifluoromethyl)phenyl acetamide moiety under basic conditions:
- The key intermediate amine is reacted with 2,4-dichloropyrimidine or related electrophiles in the presence of sodium hydride as a base.
- The reaction is conducted in solvents like tetrahydrofuran or N-methylpyrrolidone at room temperature or slightly elevated temperatures.
- Purification is achieved by silica gel chromatography to isolate the target acetamide compound.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of acetophenone | Phenyltrimethylammonium tribromide, THF, room temp, 1 h | Not specified | Formation of α-bromo ketone intermediate |
| Thiourea reaction | Thiourea, ethanol, 65-75 °C, 2 h | 57 | Formation of 2-aminothiazole |
| Acetylation | Acetic anhydride, pyridine, 60 °C, 1 h | 88 | Formation of acetylated intermediate |
| Mannich-type reaction (pyrrolidine introduction) | Acetic acid, formaldehyde, acetic anhydride, microwave, 170 °C, 30 min | Not specified | Introduction of (2R)-2-methylpyrrolidine |
| Hydrolysis | 6 M NaOH, ethanol, microwave, 120 °C, 15 min | 83 | Deprotection to free amine |
| Coupling with dichloropyrimidine | Sodium hydride, THF or NMP, room temp, 1-5 h | 11-81 | Formation of final acetamide derivatives |
Research Findings and Mechanistic Insights
- The sulfur–nitrogen intramolecular nonbonding interaction in the thiazole ring stabilizes the conformation necessary for biological activity, influencing the design of the synthetic route to preserve this interaction.
- Microwave-assisted reactions significantly improve reaction rates and yields in the Mannich-type and hydrolysis steps.
- The use of sodium hydride as a strong base facilitates the nucleophilic substitution in the coupling steps, enabling efficient formation of the acetamide linkage.
- The 3-(trifluoromethyl)phenyl substituent is introduced early in the synthesis to ensure its stability throughout subsequent transformations.
Summary Table of Key Intermediates and Their Roles
| Compound ID | Description | Role in Synthesis |
|---|---|---|
| 4 | 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | Starting ketone with trifluoromethylphenyl group |
| 5 | 2-Aminothiazole derivative | Thiazole core formation |
| 6 | Acetylated thiazole intermediate | Protected amine for further functionalization |
| 7 | Pyrrolidine-substituted intermediate | Functionalized thiazole for coupling |
| 8 | Deprotected amine intermediate | Key intermediate for coupling |
| 9a–9c | Coupled acetamide derivatives | Final target compounds |
This detailed preparation method reflects a well-established synthetic route combining classical heterocyclic chemistry (Hantzsch condensation), modern microwave-assisted functionalization, and strategic coupling reactions to yield N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide with good efficiency and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
